GALA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “GALA” refers to a peptide known for its bioactive properties, particularly in facilitating the intracellular delivery of therapeutic drugs. This peptide is composed of repeating sequences of glutamic acid, alanine, leucine, and alanine, designed to mimic the function of viral fusion protein sequences that mediate the escape of virus genes from acidic endosomes to the cytosol.

準備方法

Synthetic Routes and Reaction Conditions

The GALA peptide is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Attachment of the first amino acid: to a solid resin.

Deprotection: of the amino acid’s reactive group.

Coupling: of the next amino acid in the sequence.

Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.

Cleavage: of the peptide from the resin and using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In industrial settings, the production of this compound peptides can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput production of peptides. The synthesized peptides are then purified and characterized to ensure their quality and consistency.

化学反応の分析

Types of Reactions

GALA peptides undergo various chemical reactions, including:

Hydrolysis: The peptide bonds in this compound can be hydrolyzed under acidic or basic conditions, breaking the peptide into its constituent amino acids.

Oxidation: The methionine residues in this compound can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.

Oxidation: Achieved using oxidizing agents such as hydrogen peroxide or performic acid.

Reduction: Conducted using reducing agents like DTT or tris(2-carboxyethyl)phosphine (TCEP).

Major Products

Hydrolysis: Produces individual amino acids.

Oxidation: Results in methionine sulfoxide or methionine sulfone.

Reduction: Yields free thiol groups from disulfide bonds.

科学的研究の応用

Introduction to GALA

This compound is a 30-amino acid peptide designed to interact with lipid membranes, exhibiting a transition from a random coil to an amphipathic alpha-helix as the pH shifts from neutral (7.0) to acidic (5.0). This property allows this compound to solubilize lipid bilayers and induce membrane fusion, making it a valuable tool in biomedical applications .

Drug Delivery Systems

This compound's ability to permeabilize membranes at acidic pH levels makes it an ideal candidate for targeted drug delivery systems. The peptide can encapsulate therapeutic agents and release them in specific environments, such as tumor tissues where the pH is often lower than normal.

- Case Study : A study demonstrated that this compound could effectively deliver doxorubicin to cancer cells, enhancing the drug's cytotoxic effects while minimizing systemic toxicity .

Gene Delivery

This compound's amphipathic nature allows it to interact with nucleic acids, facilitating their transport across cellular membranes. This property is particularly useful in gene therapy applications.

- Research Findings : this compound has been shown to form stable complexes with plasmid DNA, promoting transfection efficiency in various cell types .

Membrane Biology

This compound serves as a model for studying membrane interactions and dynamics due to its well-defined structure and behavior under varying pH conditions.

- Key Insights : Research indicates that this compound can form transmembrane pores composed of multiple peptide monomers, which significantly alters the permeability of lipid bilayers . This property is crucial for understanding viral mechanisms and developing antiviral strategies.

Comparative Analysis of this compound Applications

作用機序

The mechanism by which GALA peptides exert their effects involves their ability to undergo a conformational change in response to pH. At acidic pH, this compound peptides adopt an alpha-helical structure, which destabilizes the lipid membranes of endosomes. This destabilization facilitates the escape of therapeutic drugs from endosomes into the cytosol, enhancing their intracellular delivery and bioactivity.

類似化合物との比較

Similar Compounds

Hemagglutinin 2 (HA2): Another peptide that facilitates endosomal escape but with different structural properties.

TAT peptide: A cell-penetrating peptide derived from the HIV-1 virus, used for intracellular delivery of various cargoes.

Uniqueness of GALA

This compound peptides are unique due to their pH-sensitive conformational change, which allows them to specifically target and destabilize endosomal membranes. This property makes them highly effective in enhancing the intracellular delivery of therapeutic agents, distinguishing them from other cell-penetrating peptides that may not have the same level of specificity or efficiency.

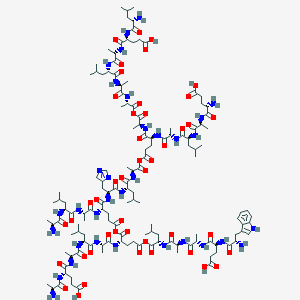

特性

CAS番号 |

107658-43-5 |

|---|---|

分子式 |

C136H215N33O45 |

分子量 |

3032.4 g/mol |

IUPAC名 |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]oxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]oxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]oxy-1-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]oxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C136H215N33O45/c1-59(2)47-84(140)119(193)160-88(35-42-102(174)175)123(197)149-76(25)116(190)165-94(49-61(5)6)127(201)150-69(18)110(184)154-78(27)133(207)214-134(208)79(28)155-124(198)90(158-111(185)72(21)152-128(202)95(50-62(7)8)164-114(188)71(20)146-118(192)83(139)33-40-100(170)171)37-44-104(178)211-132(206)77(26)156-130(204)97(52-64(11)12)167-131(205)98(55-81-57-142-58-144-81)168-125(199)91(159-112(186)73(22)151-126(200)93(48-60(3)4)163-108(182)67(16)138)38-45-105(179)212-135(209)92(162-113(187)74(23)153-129(203)96(51-63(9)10)166-115(189)75(24)148-121(195)87(34-41-101(172)173)157-107(181)66(15)137)39-46-106(180)213-136(210)99(53-65(13)14)169-117(191)70(19)145-109(183)68(17)147-122(196)89(36-43-103(176)177)161-120(194)85(141)54-80-56-143-86-32-30-29-31-82(80)86/h29-32,56-79,81,83-85,87-99,143H,33-55,137-141H2,1-28H3,(H,145,183)(H,146,192)(H,147,196)(H,148,195)(H,149,197)(H,150,201)(H,151,200)(H,152,202)(H,153,203)(H,154,184)(H,155,198)(H,156,204)(H,157,181)(H,158,185)(H,159,186)(H,160,193)(H,161,194)(H,162,187)(H,163,182)(H,164,188)(H,165,190)(H,166,189)(H,167,205)(H,168,199)(H,169,191)(H,170,171)(H,172,173)(H,174,175)(H,176,177)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,81?,83-,84-,85-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-/m0/s1 |

InChIキー |

PNXSUXRNBHUCSF-HSYVXBRLSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)OC(=O)C(C)NC(=O)C(CCC(=O)OC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC1C=NC=N1)NC(=O)C(CCC(=O)OC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)N |

異性体SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)OC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N)C(=O)OC(=O)CC[C@@H](C(=O)N[C@@H](CC3C=NC=N3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)OC(=O)CC[C@@H](C(=O)N[C@@H](C)C(=O)OC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)N |

正規SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)OC(=O)C(C)NC(=O)C(CCC(=O)OC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC1C=NC=N1)NC(=O)C(CCC(=O)OC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)N |

同義語 |

GALA peptide glutamic acid-alanine-leucine-alanine repeat peptide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。